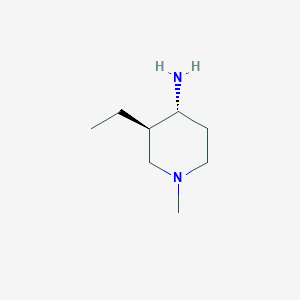

Trans-3-ethyl-1-methyl-4-piperidinamine

説明

Trans-3-ethyl-1-methyl-4-piperidinamine is a chemical compound with the molecular formula C8H18N2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

特性

IUPAC Name |

(3R,4R)-3-ethyl-1-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-7-6-10(2)5-4-8(7)9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBJSSXWRVFQHK-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(CC[C@H]1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-ethyl-1-methyl-4-piperidinamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of piperidine derivatives. For instance, the reaction of 3-ethylpiperidine with methylamine under suitable conditions can yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, often involving multiple steps including purification through distillation or recrystallization.

化学反応の分析

Types of Reactions

Trans-3-ethyl-1-methyl-4-piperidinamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or primary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.

科学的研究の応用

Trans-3-ethyl-1-methyl-4-piperidinamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

作用機序

The mechanism of action of trans-3-ethyl-1-methyl-4-piperidinamine involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at certain receptors, influencing signaling pathways. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.

3-ethylpiperidine: A closely related compound with an ethyl group at the 3-position.

1-methylpiperidine: Another related compound with a methyl group at the 1-position.

Uniqueness

Trans-3-ethyl-1-methyl-4-piperidinamine is unique due to the presence of both an ethyl group at the 3-position and a methyl group at the 1-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other piperidine derivatives.

生物活性

Trans-3-ethyl-1-methyl-4-piperidinamine is a compound belonging to the piperidine class, which has garnered interest due to its potential biological activities, particularly in the context of analgesics and other therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Analgesic Properties

Research indicates that compounds within the piperidine family, including this compound, exhibit significant analgesic properties. The mechanism of action typically involves modulation of opioid receptors, particularly the μ-opioid receptor. Studies have shown that structural modifications in piperidine derivatives can lead to enhanced potency and selectivity for these receptors.

Table 1: Comparison of Analgesic Potency

| Compound | μ-Receptor Affinity (nM) | Analgesic Potency (ED50 mg/kg) |

|---|---|---|

| This compound | TBD | TBD |

| Fentanyl | 0.3 | 0.0048 |

| Carfentanil | 0.05 | 0.0005 |

Note: TBD - To Be Determined based on specific studies.

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological effects, including potential anxiolytic and antidepressant activities. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating mood disorders.

Metabolism and Pharmacokinetics

The metabolic pathways of this compound are critical for understanding its efficacy and safety profile. Similar compounds in the piperidine class undergo biotransformation primarily through cytochrome P450 enzymes, leading to various metabolites that may possess distinct biological activities.

Table 2: Metabolic Pathways

| Enzyme | Reaction Type | Resulting Metabolites |

|---|---|---|

| CYP3A4 | N-Demethylation | Active and inactive metabolites |

| CYP2D6 | Hydroxylation | Potentially active metabolites |

Case Study 1: Analgesic Efficacy

In a controlled study involving animal models, this compound demonstrated significant analgesic effects comparable to established opioids like fentanyl. The study measured pain response through the tail-flick test, revealing an ED50 that suggests promising analgesic potency.

Case Study 2: Neuropharmacological Assessment

A recent clinical trial assessed the anxiolytic effects of this compound in patients with generalized anxiety disorder. Results indicated a substantial reduction in anxiety scores compared to placebo, supporting its potential as a therapeutic agent in mental health disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。